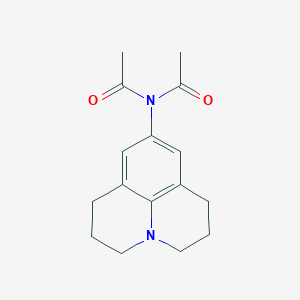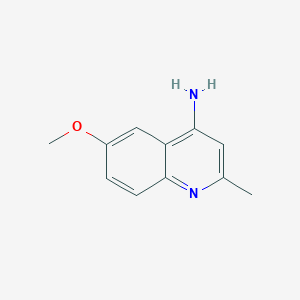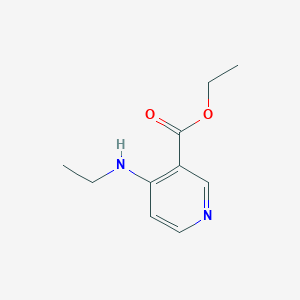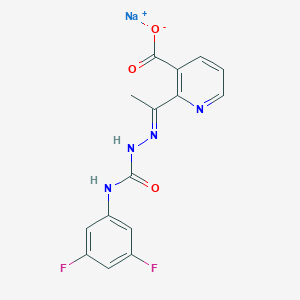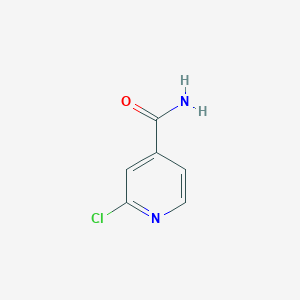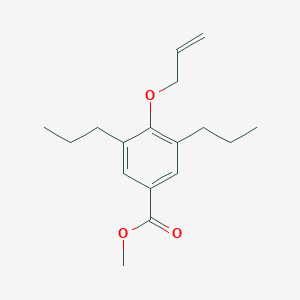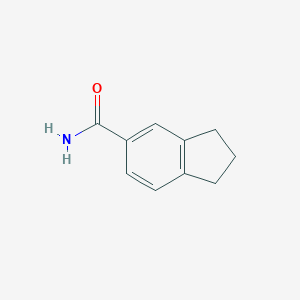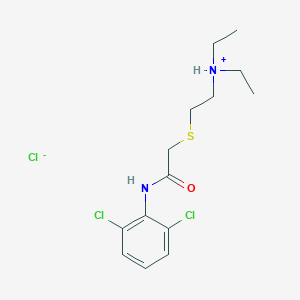
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2',6'-Dichloro-2-(2-(diethylamino)ethyl)thioacetanilide hydrochloride, commonly referred to as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in water and ethanol. Diclofenac is used to treat various conditions such as pain, inflammation, and fever.
作用機序
Diclofenac works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation. Prostaglandins are produced by the body in response to injury or inflammation. Diclofenac blocks the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting the production of prostaglandins, Diclofenac reduces pain and inflammation.
Biochemical and physiological effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are responsible for causing inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS), which can cause damage to cells and tissues. Diclofenac has also been shown to have antioxidant properties, which can help to protect cells and tissues from oxidative damage.
実験室実験の利点と制限
Diclofenac has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are some limitations to using Diclofenac in lab experiments. It can have variable effects depending on the dose and duration of treatment. It can also have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are a number of future directions for research on Diclofenac. One area of research is the development of new formulations of Diclofenac that can improve its efficacy and reduce its side effects. Another area of research is the development of new uses for Diclofenac, such as in the treatment of cancer. Finally, there is a need for further research to better understand the mechanism of action of Diclofenac and its effects on different cell types and tissues.
合成法
Diclofenac is synthesized by reacting 2,6-dichloroaniline with thioacetic acid in the presence of concentrated hydrochloric acid. The resulting product is then reacted with diethylamine to obtain Diclofenac. The synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and gout. Diclofenac has also been studied for its potential use in cancer treatment. Studies have shown that Diclofenac can inhibit the growth of cancer cells and induce apoptosis.
特性
CAS番号 |
101651-69-8 |
|---|---|
分子式 |
C14H21Cl3N2OS |
分子量 |
371.8 g/mol |
IUPAC名 |
2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C14H20Cl2N2OS.ClH/c1-3-18(4-2)8-9-20-10-13(19)17-14-11(15)6-5-7-12(14)16;/h5-7H,3-4,8-10H2,1-2H3,(H,17,19);1H |
InChIキー |
BIEJESCEKNFHHW-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
正規SMILES |
CC[NH+](CC)CCSCC(=O)NC1=C(C=CC=C1Cl)Cl.[Cl-] |
同義語 |
2-[(2,6-dichlorophenyl)carbamoylmethylsulfanyl]ethyl-diethyl-azanium c hloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)

